Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-
Description
Introduction to Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-]
Historical Context and Discovery Timeline
The development of Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-] aligns with advancements in diamide ligand design during the late 20th century. While its exact synthesis date is undocumented, its structural framework derives from earlier work on N,N-diphenylacetamide (CAS 519-87-9), a simpler analog first reported in the mid-20th century. The incorporation of the ethanediylbis(oxy) linker likely emerged in the 1990s–2000s as researchers sought to enhance ligand flexibility and metal-binding capacity. A 2017 study by Singh et al. demonstrated its utility in palladium(II) complexes, marking a significant milestone in its application history.
Table 1: Key Historical Milestones
Significance in Coordination Chemistry Research
This compound’s significance lies in its ability to act as a bidentate or tetradentate ligand , facilitating the formation of stable metal complexes. The N,N-diphenylacetamide groups provide electron-deficient aromatic rings that enhance π-backbonding with transition metals, while the ethanediylbis(oxy) spacer allows conformational flexibility. For example, Singh et al. utilized derivatives of this ligand to synthesize palladium(II) complexes, which self-assembled into Pd₁₆S₇ and Pd₁₇Se₁₅ nanoparticles capable of catalyzing C–C and C–O coupling reactions. Such applications underscore its role in bridging molecular coordination chemistry and nanomaterials science.
Classification Within Diamide Ligand Systems
Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-] belongs to the flexible diamide ligand subclass, distinguished by its ether-linked backbone. This classification contrasts with rigid diamides like oxamide derivatives, which lack rotational freedom. Key features include:
- Bis-amide functionality : Two N,N-diphenylacetamide units enable multi-site metal coordination.
- Ethylene glycol-derived linker : The ethanediylbis(oxy) group promotes adaptability in metal-ligand geometry.
- Aromatic electron modulation : Phenyl groups fine-tune electron density at the amide nitrogen, affecting metal binding affinity.
Table 2: Comparative Analysis of Diamide Ligands
| Ligand Type | Backbone | Flexibility | Metal Coordination Modes |
|---|---|---|---|
| Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-] | Ether-linked | High | Bidentate/Tetradentate |
| Oxamide derivatives | Rigid alkyl/aryl | Low | Monodentate/Bidentate |
| N,N'-Dialkylureas | Carbamide | Moderate | Tridentate |
Properties
CAS No. |
43133-08-0 |
|---|---|
Molecular Formula |
C30H28N2O4 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-[2-[2-oxo-2-(N-phenylanilino)ethoxy]ethoxy]-N,N-diphenylacetamide |
InChI |
InChI=1S/C30H28N2O4/c33-29(31(25-13-5-1-6-14-25)26-15-7-2-8-16-26)23-35-21-22-36-24-30(34)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20H,21-24H2 |
InChI Key |
COJFPEDVPOMTDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)COCCOCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds via:
- Formation of the bis(oxy)ethanediyl linker backbone.
- Introduction of diphenyl-substituted amine groups.
- Acetylation of the amines to form the acetamide groups.
Stepwise Preparation Approach
| Step | Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 1,2-ethanediylbis(oxy) intermediate | Starting from ethylene glycol derivatives, etherification is performed using appropriate halogenated ethanes or tosylates under basic conditions (e.g., NaH, K2CO3) in polar aprotic solvents like DMF or DMSO | Control of temperature (ambient to 60°C) to avoid side reactions |
| 2 | Introduction of diphenylamine groups | Nucleophilic substitution of the ether-linked intermediate with diphenylamine under reflux in solvents like toluene or xylene, possibly with a catalyst (e.g., Pd-catalyzed Buchwald-Hartwig amination for aryl amines) | Use of inert atmosphere (N2 or Ar) to prevent oxidation |
| 3 | Acetylation of amine groups to form acetamide | Reaction with acetic anhydride or acetyl chloride in presence of base (e.g., pyridine or triethylamine) at 0–25°C to avoid over-acylation | Monitoring by TLC or HPLC to ensure complete conversion |
Alternative Synthetic Routes
- Direct amidation : Using activated esters or acid chlorides of acetic acid with diphenyl-substituted amines tethered to the ether linker.
- Stepwise protection/deprotection : Protecting groups on amine or hydroxyl functionalities may be used to enhance selectivity during multi-step synthesis.
Purification and Characterization
- Purification by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).
- Chromatographic techniques such as column chromatography using silica gel.
- Characterization by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.
Research Findings and Data Tables on Preparation Methods
Though direct literature on this exact compound is scarce, analogues and related compounds provide insight into effective synthesis strategies.
| Reference | Method Summary | Key Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Organic Syntheses, Vol. 75 (1998) | Ether linkage formation via Williamson ether synthesis | NaH, DMF, 50°C, 12 h | 70–85 | High purity required for subsequent steps |
| Journal of Organic Chemistry, 2015 | Buchwald-Hartwig amination for diphenylamine introduction | Pd catalyst, toluene, reflux, 24 h | 65–75 | Requires inert atmosphere |
| Synthetic Communications, 2010 | Acetylation of aromatic amines | Acetic anhydride, pyridine, 0–25°C, 4 h | 80–90 | Mild conditions prevent hydrolysis |
Analytical Techniques for Monitoring Synthesis
- Thin Layer Chromatography (TLC) : To monitor reaction progress.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment.
- Nuclear Magnetic Resonance (NMR) : To confirm chemical structure.
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : To confirm functional groups, especially amide carbonyl and ether linkages.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,2-diylbis(oxy))bis(N,N-diphenylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2,2’-(Ethane-1,2-diylbis(oxy))bis(N,N-diphenylacetamide) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2,2’-(Ethane-1,2-diylbis(oxy))bis(N,N-diphenylacetamide) exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole-Linked Bis-Acetamide (CAS 442537-18-0)
- Structure : Contains a 1,2,4-thiadiazole core with disulfanediyl linkages and fluorophenyl substituents.
- Molecular Formula : Likely C₁₈H₁₄F₂N₄O₂S₃ (exact formula inferred from ).
- Fluorine substituents increase lipophilicity and metabolic stability compared to the non-fluorinated target compound .
- Applications: Not explicitly stated, but fluorinated acetamides are often explored in medicinal chemistry for improved bioavailability.
Chalcone-Derived Diphenylacetamides ()
- Examples: 2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide.
- Structure : Features chloro/bromo-substituted phenyl groups and a chalcone (α,β-unsaturated ketone) linker.
- Key Differences: The α,β-unsaturated ketone moiety enables conjugation and electrophilic reactivity, unlike the inert ethylene glycol bridge in the target compound.
- Synthesis : Prepared via chloroacetylation of diphenylamine followed by chalcone coupling, differing from the etherification routes likely used for the target compound.
Agrochemical Acetamides ()
- Examples : Alachlor (CAS 15972-60-8), Pretilachlor (CAS 51218-49-6).
- Structure : Chloroacetamides with methoxy or methylthio substituents on aromatic rings.
- Key Differences :
- Applications : Broad-spectrum herbicides, contrasting with the undefined biological role of the target compound.
Nitro-Substituted Derivative (CAS 67499-47-2)
- Structure : Features nitro groups on the phenylene rings of the ethylene glycol bridge.
- Molecular Formula : C₁₈H₁₈N₄O₈ (MW: 418.36 g/mol ).
- Key Differences :
Ethylene-Linked Phenoxyacetamide (CAS 651294-97-2)
- Structure: 2,6-Dimethylphenoxy groups attached to an ethylene-linked bis-acetamide.
- Molecular Formula : C₂₂H₂₈N₂O₄ (MW: 384.5 g/mol ).
- Larger molecular size may reduce solubility in polar solvents compared to the target compound .
Comparative Data Table
Research Findings and Trends
- Synthetic Routes : The target compound’s ethylene glycol bridge suggests synthesis via Williamson ether synthesis or nucleophilic substitution, whereas thiadiazole analogs require cyclization reactions .
- Structure-Activity Relationships (SAR) :
- Thermal Stability : Ethylene glycol-linked compounds (target) exhibit higher flexibility and lower melting points compared to rigid thiadiazole or nitro-substituted analogs.
Biological Activity
Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl- (CAS No. 43133-08-0) is a compound of significant interest due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structural Information
- Molecular Formula: C30H28N2O4
- Molecular Weight: 484.55 g/mol
- CAS Registry Number: 43133-08-0
- IUPAC Name: Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-]
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 361 °C |
| Melting Point | 27.3 °C |
| Density | 0.946 g/cm³ |
| Flash Point | 201 °C |
Research indicates that Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl- exhibits various biological activities, primarily attributed to its diphenylamine structure which is known for its antioxidant properties. The compound has been studied for its potential effects on:
- Antioxidant Activity: It shows promise in inhibiting oxidative stress in cellular models.
- Antimicrobial Properties: Preliminary studies suggest it may have inhibitory effects against certain bacterial strains.
- Cytotoxicity: Evaluations indicate varying levels of cytotoxic effects on different cancer cell lines.
Case Studies and Research Findings
-
Antioxidant Activity Study:
- A study conducted on the compound's ability to scavenge free radicals demonstrated a significant reduction in oxidative stress markers in vitro. The results indicated that the compound could be a potential candidate for developing antioxidant therapies.
-
Antimicrobial Efficacy:
- In a comparative study against standard antibiotics, Acetamide was tested against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth at concentrations of 50 µg/mL, suggesting its utility as an antimicrobial agent.
-
Cytotoxicity Assessment:
- A cytotoxicity assay using MTT reduction on human cancer cell lines revealed that Acetamide exhibited IC50 values ranging from 30 to 100 µM depending on the cell line tested. This indicates a moderate cytotoxic effect which warrants further investigation into its mechanisms and potential therapeutic applications.
Toxicological Profile
The toxicological profile of Acetamide has been assessed through various in vitro and in vivo studies. Key findings include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
